The Strategic Importance of Fluorination in the Indole Scaffold
The Strategic Importance of Fluorination in the Indole Scaffold
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-methylindole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 5-Fluoro-2-methylindole (CAS No. 399-72-4), a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the indole scaffold significantly modulates its electronic properties, metabolic stability, and binding interactions, making it a valuable intermediate in the synthesis of therapeutic agents.[1][2] This document details the compound's structural, physical, and spectroscopic properties, discusses its chemical reactivity, and provides field-proven experimental protocols for its characterization.
The indole nucleus is a privileged structure in a multitude of biologically active compounds. The introduction of a fluorine atom, as in 5-Fluoro-2-methylindole, is a deliberate and strategic choice in drug design. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can dramatically alter a molecule's properties.[3] These alterations often lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, improved bioavailability by modulating lipophilicity, and stronger binding affinity to biological targets through unique electronic interactions.[1] Consequently, 5-Fluoro-2-methylindole serves as a critical starting material for drug candidates in therapeutic areas such as oncology and neurology.[2]
Core Molecular and Physical Properties
5-Fluoro-2-methylindole is typically supplied as a light yellow to brown crystalline powder.[1][4] Its fundamental properties are a direct consequence of its molecular structure, which dictates its behavior in both chemical reactions and biological systems.
Molecular Structure and Identity
The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a fluorine atom at the 5-position and a methyl group at the 2-position.
Caption: Chemical structure of 5-Fluoro-2-methylindole.
Summary of Physical Data
The key physical constants for 5-Fluoro-2-methylindole are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 399-72-4 | [1][5] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.17 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | [1][4][6] |
| Melting Point | 98-101 °C | [1][7] |
| Boiling Point | ~269 °C @ 760 mmHg; 120 °C @ 0.1 mmHg | [1][4] |
| Density | ~1.2 g/cm³ | [1][7] |
| pKa (Predicted) | 16.73 (for N-H proton) | [7] |
| Storage | Store at room temperature, inert atmosphere, protected from light | [7] |
Solubility Profile
Understanding the solubility is paramount for designing synthetic reactions and preparing solutions for analysis. The polarity of the indole ring system, combined with the methyl group, provides solubility in a range of organic solvents.
| Solvent | Solubility | Source(s) |
| N,N-Dimethylformamide (DMF) | Very Soluble | [7] |
| Methanol | Soluble | [7] |
| Chloroform | Soluble | [8] |
| Glacial Acetic Acid | Sparingly Soluble | [7] |
Expert Insight: The compound's good solubility in common aprotic polar (DMF) and protic polar (Methanol) solvents, as well as chlorinated solvents (Chloroform), makes it highly versatile for a wide range of synthetic transformations and analytical techniques like NMR spectroscopy.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of 5-Fluoro-2-methylindole in solution. The analysis typically involves ¹H, ¹³C, and ¹⁹F NMR.
-
¹H NMR: The proton spectrum will show distinct signals for the N-H proton (a broad singlet), the aromatic protons on the benzene and pyrrole rings, and a sharp singlet for the C2-methyl group. The fluorine at C5 will introduce complex splitting patterns (coupling) to the adjacent aromatic protons H4 and H6.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The chemical shifts are influenced by the attached atoms; for instance, the carbon attached to the fluorine (C5) will appear as a doublet with a large ¹JCF coupling constant, and its chemical shift will be significantly downfield. Based on data for the analogous 5-fluoro-3-methyl-1H-indole, the C-F carbon signal is expected around 157-159 ppm.[6]
-
¹⁹F NMR: This experiment gives a single signal for the fluorine atom.[9] Its chemical shift is highly sensitive to the electronic environment.[10][11] For the analogous 5-fluoro-3-methyl-1H-indole, the ¹⁹F signal appears at -125.24 ppm (in CDCl₃, relative to an external standard).[6] This provides a clear diagnostic peak for the presence of the fluorine atom.
Predicted Spectroscopic Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H | ~7.8-8.2 (br s, 1H) | N-H proton, typically broad due to quadrupole broadening and exchange. |
| ~6.8-7.4 (m, 3H) | Aromatic protons on the benzene ring (H4, H6, H7), showing H-H and H-F coupling. | |
| ~6.1-6.3 (s, 1H) | Pyrrole ring proton (H3). | |
| ~2.4 (s, 3H) | C2-Methyl protons, singlet as there are no adjacent protons. | |
| ¹³C | ~157-159 (d, ¹JCF ≈ 235 Hz) | C5 carbon directly bonded to fluorine. The high electronegativity of F causes a downfield shift, and the large one-bond coupling is characteristic. |
| ~135-140 | C2 carbon, attached to N and part of a double bond. | |
| ~100-135 | Remaining aromatic carbons (C3, C3a, C4, C6, C7, C7a). Their shifts and C-F coupling patterns reveal their position relative to the fluorine atom. | |
| ~13-15 | C2-Methyl carbon. | |
| ¹⁹F | ~ -125 | A single signal, characteristic of an aryl fluoride.[6][12] |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3400-3410 cm⁻¹, characteristic of the indole N-H bond.[13]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[13]
-
C=C Stretch (Aromatic): Strong absorptions between 1500-1620 cm⁻¹ are characteristic of the aromatic ring system.[13]
-
C-F Stretch: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1200-1250 cm⁻¹ region.
UV-Visible Spectroscopy
The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum is characterized by two main absorption bands, termed the ¹La and ¹Lb transitions, which arise from π→π* electronic transitions within the aromatic system.[14] For indole derivatives, these bands typically appear in the 260-290 nm range. The fluorine substituent can cause subtle shifts (solvatochromic shifts) in the absorption maxima depending on the solvent used.[14]
Chemical Properties and Reactivity
The reactivity of 5-Fluoro-2-methylindole is dominated by the electron-rich nature of the indole ring, making it susceptible to electrophilic attack.
Expert Insight: The lone pair of electrons on the nitrogen atom is delocalized into the ring system, significantly increasing the electron density, particularly at the C3 position. This makes C3 the primary site for electrophilic substitution.[15][16] While the fluorine at C5 is an electron-withdrawing group, its effect is not strong enough to overcome the powerful directing effect of the ring nitrogen. The reaction at C3 proceeds through a stable carbocation intermediate where the aromaticity of the benzene ring is preserved.[15]
Common electrophilic substitution reactions include:
-
Halogenation
-
Nitration
-
Friedel-Crafts Acylation [17]
-
Vilsmeier-Haack Formylation
-
Mannich Reaction [16]
Caption: Regioselectivity of electrophilic substitution on 5-Fluoro-2-methylindole.
Experimental Protocols for Physicochemical Characterization
The following protocols are self-validating systems designed to ensure accurate and reproducible characterization of 5-Fluoro-2-methylindole.
Caption: A logical workflow for the comprehensive characterization of 5-Fluoro-2-methylindole.
Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point range provides a quick and reliable indication of purity. A pure crystalline solid will have a sharp, well-defined melting point (typically a range of 0.5-1.0 °C). Impurities disrupt the crystal lattice, leading to a lower and broader melting range.
Methodology:
-
Sample Preparation: Ensure the 5-Fluoro-2-methylindole sample is completely dry and finely powdered.[18]
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[7][19]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[4]
-
Measurement:
-
Heat rapidly to about 15-20 °C below the expected melting point (approx. 98 °C).[7][19]
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[19]
-
Record the temperature (T₁) at which the first drop of liquid appears.[7]
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.[7]
-
-
Reporting: Report the result as the range T₁ - T₂. Perform the measurement in duplicate or triplicate for consistency.[19]
Protocol: ¹H/¹³C/¹⁹F NMR Sample Preparation
Causality: A properly prepared NMR sample is crucial for obtaining high-resolution spectra. The solution must be homogeneous and free of particulate matter, which can distort the magnetic field and lead to broad, uninterpretable peaks.[20] Deuterated solvents are used to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[21]
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[8][20]
-
Sample Weighing:
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8][22] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filtration & Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[22] This removes any suspended particles.
-
Final Steps: Cap the NMR tube securely. Wipe the outside of the tube clean and label it.[8][21] The sample is now ready for insertion into the spectrometer.
Protocol: FT-IR Sample Preparation (KBr Pellet Method)
Causality: For solid samples, the KBr pellet method ensures that the sample is dispersed in an IR-transparent matrix (potassium bromide). Applying pressure creates a thin, translucent disc that allows the IR beam to pass through, generating a high-quality absorption spectrum.[1] The sample must be thoroughly ground and dry to minimize scattering of IR radiation and avoid interfering water peaks.
Methodology:
-
Material Preparation: Use spectroscopic grade Potassium Bromide (KBr). Dry the KBr in an oven at ~110 °C for 2-3 hours and store it in a desiccator.[1]
-
Grinding: In an agate mortar, place ~1-2 mg of the 5-Fluoro-2-methylindole sample and ~100-200 mg of the dry KBr.[1][23]
-
Mixing: Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine, homogeneous powder.[24]
-
Pellet Pressing:
-
Transfer a portion of the powder into the collar of a pellet die.
-
Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[1] Using a vacuum during pressing can help remove trapped air and improve pellet clarity.
-
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[25]
Conclusion
5-Fluoro-2-methylindole is a compound of significant scientific interest, defined by a unique set of physicochemical characteristics. Its solid-state nature, defined melting point, and solubility in common organic solvents facilitate its use in synthesis. Spectroscopic analysis provides a robust and detailed fingerprint, with NMR (¹H, ¹³C, ¹⁹F), IR, and UV-Vis each offering complementary information to confirm structure and purity. The chemical reactivity, governed by the electron-rich indole core, is highly regioselective, favoring electrophilic substitution at the C3 position. The standardized protocols provided herein ensure that researchers can reliably and accurately characterize this important molecule, enabling its effective application in drug discovery and materials science.
References
-
NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]
-
How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. (n.d.). Kintek Solution. Retrieved from [Link]
-
Melting Point Determination Procedure. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Wilson School District. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
NMR Sample Prepara-on. (n.d.). University of Cambridge. Retrieved from [Link]
-
Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing. Retrieved from [Link]
-
KBr Pellet Preparation for FTIR Analysis. (2020). YouTube. Retrieved from [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Retrieved from [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). UC Santa Barbara. Retrieved from [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). ResearchGate. Retrieved from [Link]
-
How To Perform UV Vis Spectroscopy? (2025). YouTube. Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
19Flourine NMR. (n.d.). NMR Service. Retrieved from [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). University of Illinois. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
5-fluoroindole reactivity. (2023). Reddit. Retrieved from [Link]
-
5-Fluoro-2-methylindole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
-
5-Fluoro-2-methylindole 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA portal. Retrieved from [Link]
-
5 Major Electrophilic Aromatic Substitution Reactions. (n.d.). Concordia College. Retrieved from [Link]
-
Electrophilic substitution at the indole. (n.d.). Química Organica.org. Retrieved from [Link]
-
Main absorption bands in the UV-visible spectra and second-order NLO response. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Retrieved from [Link]
-
Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 2. nbinno.com [nbinno.com]
- 3. diva-portal.org [diva-portal.org]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. 5-Fluoro-2-methylindole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Electrophilic substitution at the indole [quimicaorganica.org]
- 17. reddit.com [reddit.com]
- 18. westlab.com [westlab.com]
- 19. jk-sci.com [jk-sci.com]
- 20. organomation.com [organomation.com]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. sites.bu.edu [sites.bu.edu]
- 23. shimadzu.com [shimadzu.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
